4-Chloroimidazo[1,5-a]pyrimidin-8-amine
Description
4-Chloroimidazo[1,5-a]pyrimidin-8-amine (CAS: 1425040-28-3) is a bicyclic heterocyclic compound with the molecular formula C₆H₅ClN₄ and a molecular weight of 168.59 g/mol . Its structure combines an imidazole ring fused to a pyrimidine ring, with a chlorine atom at position 4 and an amine group at position 6.
Propriétés
IUPAC Name |
4-chloroimidazo[1,5-a]pyrimidin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-9-6-5(8)10-3-11(4)6/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMURJWOIROQRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NC(=C2N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include heating the reactants in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The chlorine atom at position 4 is susceptible to nucleophilic substitution under specific conditions.
Mechanistic Insights :
-
Chlorine’s activation by the electron-deficient pyrimidine ring facilitates SNAr (nucleophilic aromatic substitution) with amines.
-
Steric hindrance at C4 limits bulky substituent incorporation .
Functionalization of the Amine Group
The primary amine at position 8 undergoes typical amine reactions.
Oxidation
| Target Site | Reagents/Conditions | Products | Outcome |
|---|---|---|---|
| Amine group | H₂O₂, FeSO₄, acidic conditions | 8-Nitroimidazo[1,5-a]pyrimidin-4-amine | Limited utility due to over-oxidation risks; yields <30% . |
Reduction
| Target Site | Reagents/Conditions | Products | Outcome |
|---|---|---|---|
| Pyrimidine ring | H₂, Pd/C, ethanol | Partially saturated derivatives | Selective reduction of the pyrimidine ring is challenging . |
Heterocycle Ring Modifications
The imidazo[1,5-a]pyrimidine core can undergo ring-expansion or contraction under harsh conditions.
Comparative Reactivity with Structural Analogs
Data from structurally related compounds highlight trends:
Trends :
-
Electron-deficient cores (e.g., pyrido[4,3-d]pyrimidine) show slower substitution rates than imidazo[1,5-a]pyrimidine.
-
Steric effects from fused rings reduce accessibility for bulky nucleophiles .
Stability and Degradation Pathways
Applications De Recherche Scientifique
Medicinal Chemistry
Potential Drug Candidate:
4-Chloroimidazo[1,5-a]pyrimidin-8-amine has emerged as a promising candidate for drug development. Its structural properties allow it to interact with various biological targets, making it suitable for treating several diseases, particularly in oncology and infectious diseases.
Case Studies:
- A study highlighted its efficacy as an FLT3 inhibitor , which is crucial for treating acute myeloid leukemia (AML). The compound was shown to inhibit FLT3-ITD kinase activity effectively, demonstrating potential for further development as a targeted therapy for AML patients resistant to existing treatments .
- Another research indicated its role in developing compounds with antiviral properties , specifically targeting viral replication mechanisms. The compound's ability to inhibit specific viral enzymes positions it as a candidate for antiviral drug development .
Biological Research
Antimicrobial and Anticancer Properties:
Research has demonstrated that this compound exhibits significant antimicrobial and anticancer activities. Its mechanism of action involves the inhibition of key enzymes required for cell proliferation and survival in various pathogens and cancer cells.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This table illustrates the compound's effectiveness against common bacterial pathogens, indicating its potential use in developing new antibiotics.
Material Science
Synthesis of Advanced Materials:
In material science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymers and nanomaterials with enhanced properties.
Applications in Coatings and Composites:
The compound's stability and chemical reactivity make it suitable for creating coatings that require durability and resistance to environmental factors. Research into polymer composites incorporating this compound has shown improved mechanical properties and thermal stability .
Comparative Analysis with Related Compounds
A comparative analysis with similar heterocyclic compounds reveals that while many share structural similarities, this compound exhibits unique biological activities that set it apart.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Imidazo-pyrimidine | FLT3 inhibitor |
| Imidazo[1,2-a]pyridine | Imidazo-pyridine | Anticholinergic |
| Pyrazolo[1,5-a]pyrimidine | Pyrazolo-pyrimidine | Antiproliferative |
This table highlights the distinct applications of this compound compared to other compounds within the same chemical family.
Mécanisme D'action
The mechanism of action of 4-Chloroimidazo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 4-Chloroimidazo[1,5-a]pyrimidin-8-amine and related compounds:
Key Insights
Core Heterocycle Differences :
- Imidazo[1,5-a]pyrimidine (target compound) vs. imidazo[1,5-a]pyridine : The pyrimidine ring (two nitrogen atoms) in the target compound provides distinct electronic properties compared to the pyridine ring (one nitrogen), influencing binding to enzymes like kinases or proteases.
- Pyrazolo[1,5-a]pyrimidine : The pyrazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility.
Substituent Effects: Chlorine (Cl): The electron-withdrawing Cl group in the target compound may enhance electrophilicity at adjacent positions, facilitating nucleophilic substitutions . Bromine (Br): In the pyrazine derivative , Br increases steric bulk and may improve target selectivity. Amino (NH₂): The NH₂ group in the target compound enables hydrogen bonding, critical for interactions with biological targets like ATP-binding pockets in kinases .
Biological Activity: Antibacterial vs. Anticancer: Pyridylimidazo[1,5-a]pyridines exhibit antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL), whereas dichloromethyl-triazine derivatives target cancer cells.
Synthetic Accessibility: The target compound shares synthetic routes (e.g., cyclization reactions) with imidazo[1,5-a]pyridine fluorophores , but the pyrimidine core requires tailored precursors like aminopyrimidines.
Activité Biologique
4-Chloroimidazo[1,5-a]pyrimidin-8-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound features a fused bicyclic structure composed of an imidazole and a pyrimidine ring, which contributes to its diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
This compound, with the CAS number 1425040-28-3, can be synthesized through various methods, primarily involving cyclization reactions. A common synthetic route includes the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The presence of the chlorine atom enhances its reactivity and potential selectivity towards biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound has been shown to inhibit various enzymes and receptors involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases, which play crucial roles in cancer progression and other diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, demonstrating potent inhibitory effects on cell proliferation. A study highlighted its capability to inhibit FLT3-ITD kinase in acute myeloid leukemia (AML), suggesting its potential as a therapeutic agent in hematological malignancies .
Antimicrobial and Antiviral Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial and antiviral activities. Preliminary studies suggest that it may exert inhibitory effects on various pathogens through mechanisms that involve disruption of microbial cell function or replication processes.
Case Studies
- Inhibition of Kinases : A series of experiments assessed the inhibitory effects of this compound on a panel of protein kinases relevant to cancer signaling pathways. The compound was found to selectively inhibit kinases associated with tumor growth and survival.
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.
- Selectivity Profile : The selectivity profile of this compound was evaluated against various kinases. Results indicated that it preferentially inhibited certain kinases while exhibiting minimal activity against others, suggesting a targeted mechanism of action .
Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Fused bicyclic | Moderate kinase inhibition |
| Pyrimido[1,2-a]benzimidazole | Fused ring system | Anticancer properties |
| Imidazo[1,2-a]pyrimidine | Similar core | Broad-spectrum bioactivity |
The presence of the chlorine atom in this compound enhances its reactivity and selectivity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloroimidazo[1,5-a]pyrimidin-8-amine, and how can purity be ensured?
- Methodology : The compound can be synthesized via cyclization reactions using 5-aminopyrimidine derivatives. For example, chlorinated intermediates (e.g., 4,6-dichloropyrimidin-5-amine) react with arylhydrazines under basic conditions (K₂CO₃ in DMF or ethanol) to form the imidazo[1,5-a]pyrimidine core. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/chloroform mixtures) to achieve >98% purity .
- Key Data : Yields range from 40–53% depending on substituents. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms regioselectivity and functional group integrity .
Q. How should researchers validate the structural identity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze aromatic proton environments (δ 7.3–8.7 ppm for imidazo-pyrimidine protons) and chlorine-induced deshielding .
- X-ray diffraction : Single-crystal analysis (e.g., chloroform/methanol recrystallization) resolves bond angles and packing motifs (e.g., antiparallel molecular arrangements) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodology : Competing cyclization pathways (e.g., 7-hydroxy byproduct formation) arise from reaction conditions. Use regioselective catalysts (e.g., polyfluoroalkyl hydrazines) and controlled stoichiometry (1:1.1 molar ratio of amine to dichloropyrimidine) to minimize side products .
Advanced Research Questions
Q. How do electronic substituents influence the photophysical properties of imidazo[1,5-a]pyrimidine derivatives?
- Methodology : Introduce electron-donating groups (EDGs, e.g., -OCH₃) at position 7 to enhance fluorescence (ε = 20,593 M⁻¹ cm⁻¹, ϕF = 0.97). Use TD-DFT calculations to correlate substituent effects with emission spectra .
- Data Contradictions : EDGs improve quantum yields but may induce steric hindrance, reducing crystallinity. Balance substitution patterns via Hammett plots .
Q. What computational approaches predict the bioactivity of this compound analogs?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to kinase targets (e.g., TrkA). Validate with ADME studies (SwissADME) to optimize logP (2.5–3.5) and polar surface area (<90 Ų) .
- Case Study : Pyrazolo[1,5-a]pyrimidines with 4-chloro substituents show IC₅₀ values <100 nM against TrkA, correlating with hydrophobic interactions in the ATP-binding pocket .
Q. How can regioselectivity in cyclization reactions be controlled to avoid structural isomers?
- Methodology : Use sterically hindered amines (e.g., 2-pyridylethylamine) and microwave-assisted heating (100–120°C, 30 min) to favor kinetically controlled pathways. Monitor reaction progress via LCMS (Rt = 0.7–1.5 min) to detect intermediates .
- Contradiction Resolution : Conflicting reports on regioselectivity (e.g., 5- vs. 7-substitution) are resolved by adjusting solvent polarity (DMF > ethanol) and catalyst loading (5–10 mol% Zn(II) Schiff base complexes) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
